Technical Guide: Synthesis and Physicochemical Characterization of 3-(2-chloropyridin-4-yl)oxyaniline
Technical Guide: Synthesis and Physicochemical Characterization of 3-(2-chloropyridin-4-yl)oxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthesis and proposed physicochemical characterization of the novel compound 3-(2-chloropyridin-4-yl)oxyaniline. Due to the absence of this compound in the current chemical literature, this document provides a comprehensive theoretical framework for its preparation and analysis. A robust synthetic protocol based on the Ullmann condensation, followed by a nitro group reduction, is detailed. Furthermore, standardized experimental procedures for the determination of key physical properties such as melting point, boiling point, and solubility are provided. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related aryloxy-aniline compounds for potential applications in medicinal chemistry and materials science.
Predicted Physicochemical Properties
Given that 3-(2-chloropyridin-4-yl)oxyaniline is a novel compound, its physical properties have not been experimentally determined. However, by examining structurally analogous compounds, we can predict a range of likely values. These predictions are useful for anticipating the compound's behavior during synthesis, purification, and analysis.
| Physical Property | Predicted Value/Range | Notes |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.66 g/mol | |
| Appearance | Likely a solid at room temperature, possibly crystalline. Color may range from off-white to light brown, as is common for aniline derivatives which can oxidize upon exposure to air and light.[1] | |
| Melting Point | 80 - 120 °C | This is an estimated range based on similar substituted diaryl ether anilines. The exact melting point will be highly dependent on the purity of the synthesized compound. |
| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at the boiling point under atmospheric pressure. |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone.[1][2] | The aniline and pyridine moieties will contribute to some water solubility, but the overall aromatic structure will limit it. |
| pKa (of the anilinium ion) | 3 - 5 | The basicity of the aniline nitrogen will be reduced by the electron-withdrawing effect of the aryloxy group. |
Proposed Synthesis of 3-(2-chloropyridin-4-yl)oxyaniline
A reliable method for the synthesis of diaryl ethers is the copper-catalyzed Ullmann condensation.[3][4][5] This approach is particularly suitable for coupling an aryl halide with a phenol. A two-step synthesis is proposed, starting with the coupling of 2,4-dichloropyridine with 3-nitrophenol, followed by the reduction of the nitro group to an amine.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 3-(2-chloropyridin-4-yl)oxyaniline.
Experimental Protocol: Step 1 - Synthesis of 4-(3-Nitrophenoxy)-2-chloropyridine
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Materials:
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2,4-Dichloropyridine (1.0 eq)
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3-Nitrophenol (1.1 eq)
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Copper(I) iodide (CuI) (0.1 eq)
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L-proline (0.2 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Dimethyl sulfoxide (DMSO) (anhydrous)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyridine, 3-nitrophenol, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-nitrophenoxy)-2-chloropyridine.
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Experimental Protocol: Step 2 - Synthesis of 3-(2-chloropyridin-4-yl)oxyaniline
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Materials:
-
4-(3-Nitrophenoxy)-2-chloropyridine (1.0 eq)
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
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Ethanol
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Saturated sodium bicarbonate solution
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Ethyl acetate
-
-
Procedure:
-
Dissolve 4-(3-nitrophenoxy)-2-chloropyridine in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Filter the resulting suspension through a pad of celite to remove tin salts.
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Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(2-chloropyridin-4-yl)oxyaniline.
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Physicochemical Characterization Protocols
Melting Point Determination
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Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (if the sample is not a fine powder)
-
-
Procedure:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]
-
A pure compound should exhibit a sharp melting range of 0.5-2 °C.[6][7]
-
Solubility Determination
-
Apparatus and Materials:
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Graduated pipettes
-
Solvents: Water, 5% HCl, 5% NaOH, ethanol, acetone, ethyl acetate, dichloromethane, DMSO.
-
-
Procedure:
-
Place approximately 10 mg of the synthesized compound into a series of clean, dry test tubes.
-
Add 1 mL of a chosen solvent to a test tube.
-
Agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
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If the solid dissolves completely, the compound is classified as "soluble" in that solvent at that concentration.
-
If a significant amount of solid remains, it is "insoluble". If partial dissolution occurs, it is "sparingly soluble".
-
For aqueous solutions (water, 5% HCl, 5% NaOH), the pH can be tested with litmus or pH paper to observe the basic nature of the aniline. Solubility in 5% HCl is indicative of an amine functional group.[8][9]
-
Structural Elucidation
The identity and purity of the synthesized 3-(2-chloropyridin-4-yl)oxyaniline should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine, C-O-C stretch of the ether, C-Cl stretch).
-
Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, and confirm the empirical formula.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and the product.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
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Toxicity: The toxicity of 3-(2-chloropyridin-4-yl)oxyaniline is unknown. As with any novel compound, it should be handled with care. Aniline and its derivatives are known to be toxic by inhalation, ingestion, and skin absorption.[1] Chloropyridines are also hazardous.
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Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide provides a comprehensive starting point for the synthesis and characterization of the novel compound 3-(2-chloropyridin-4-yl)oxyaniline. The proposed synthetic route via Ullmann condensation and subsequent nitro reduction is based on well-established chemical principles. The detailed experimental protocols for synthesis and physical property determination are designed to be readily implemented in a standard organic chemistry laboratory. This information should facilitate further research into the properties and potential applications of this and related molecules.
References
- 1. byjus.com [byjus.com]
- 2. Ambeed [ambeed.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 6. 3-(Allyloxy)aniline hydrochloride | C9H12ClNO | CID 459250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. cymitquimica.com [cymitquimica.com]
